(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine
Description
Properties
IUPAC Name |
(3aS,7aS)-6-(2-phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-13(5-3-1)7-10-17-11-8-14-6-9-16-15(14)12-17/h1-5,14-16H,6-12H2/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYLTZRECSDWCJ-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CCN(C2)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]2[C@@H]1CCN(C2)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474287 | |
| Record name | (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867324-10-5 | |
| Record name | (3aS,7aS)-Octahydro-6-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=867324-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intramolecular [3+2]-Cycloaddition of Azomethine Ylides
The most documented and efficient synthetic route to (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine involves an intramolecular [3+2]-cycloaddition of an azomethine ylide intermediate. This method is highlighted in a key study by Shieh et al. (2012), which describes a facile synthesis using this cycloaddition as the pivotal step.
- Key Reaction Step: Formation of an azomethine ylide intermediate generated in situ from a suitable precursor, which then undergoes an intramolecular cycloaddition to form the octahydropyrrolo[2,3-c]pyridine core.
- Solvent System: The reaction employs DW-therm heat-transfer fluid as the solvent, which facilitates efficient heat management during the cycloaddition.
- Stereochemical Outcome: The reaction yields diastereoisomeric products, which can be separated chromatographically or resolved classically to obtain the enantiomerically pure (3aS,7aS) isomer.
- Yield and Purity: The method provides good yields of the bicyclic product with high stereochemical control.
Resolution of Racemic Mixtures
After the cycloaddition step, the product mixture often contains racemic or diastereomeric forms. Two main approaches are used to isolate the desired enantiomer:
- Chromatographic Separation: Diastereomers formed during the cycloaddition can be separated by chromatographic techniques, exploiting differences in polarity or interaction with chiral stationary phases.
- Classical Resolution: The racemic mixture can be resolved using chiral resolving agents to isolate the enantiomerically pure compound.
Synthetic Scheme Overview
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Generation of azomethine ylide | Precursor amine and aldehyde/imine, base or heat | In situ formation |
| 2 | Intramolecular [3+2]-cycloaddition | DW-therm heat-transfer fluid solvent, controlled temperature | Forms bicyclic core |
| 3 | Separation of diastereomers | Chromatography or classical resolution | Enantiomerically pure product isolation |
Research Findings and Analytical Data
- The intramolecular cycloaddition is highly regio- and stereoselective, favoring the (3aS,7aS) configuration.
- Use of DW-therm solvent improves reaction control and yield.
- Chromatographic methods provide efficient separation of diastereomers.
- The final compound exhibits molecular weight 230.35 g/mol and specific stereochemical descriptors confirmed by spectroscopic and computational methods.
- The synthetic approach has been validated in multiple studies and is considered a standard for preparing this bicyclic amine scaffold.
Additional Notes on Preparation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can further saturate the bicyclic ring system or reduce any functional groups present on the phenethyl moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation Products: Phenethyl ketones or aldehydes.
Reduction Products: Fully saturated bicyclic structures.
Substitution Products: Halogenated derivatives or other substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel heterocyclic compounds.
Biology
The compound’s potential biological activity is of interest in drug discovery. It can serve as a scaffold for designing molecules with specific biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine exerts its effects depends on its specific derivatives and their targets. Generally, the compound can interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Pyrrolo-Pyridine Cores
The following table summarizes key structural analogues and their distinguishing features:
Research Findings and Data
Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₂N₂ | |
| Molecular Weight | 230.35 | |
| Optical Rotation (α) | Not reported (stereospecific synthesis) | - |
| Solubility | Likely lipophilic (phenethyl group) |
Comparative Activity Data
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for the preparation of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine?
- Methodological Answer: Key steps include hydrogenation of pyrrolo-pyridine precursors (e.g., Boc-protected azaindoles) to generate the octahydro core, followed by phenethylation via SNAr (nucleophilic aromatic substitution) or cross-coupling reactions. For example, Pd-catalyzed Suzuki-Miyaura coupling with phenethylboronic acids under conditions like Pd(PPh₃)₄, K₂CO₃, and toluene/EtOH/H₂O at 90–105°C can introduce the phenethyl group . Hydrogenation conditions (e.g., H₂, THF, RT) must be optimized to control stereochemistry .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer: X-ray crystallography is the gold standard for stereochemical confirmation. Single crystals of intermediates (e.g., Boc-protected derivatives) are analyzed to resolve the (3aS,7aS) configuration. For example, X-ray data in prior studies revealed mixtures of (3aR,7aS) and (3aS,7aR) enantiomers post-hydrogenation, highlighting the need for chiral resolution techniques .
Q. What analytical techniques are critical for characterizing intermediates in the synthesis of pyrrolo[2,3-c]pyridine derivatives?
- Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR and ¹⁹F-NMR (for fluorinated analogs) confirm regiochemistry and substituent positions .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular formulas and intermediate purity .
- HPLC/Chiral Chromatography: Resolves enantiomeric mixtures and assesses enantiopurity .
Q. What in vitro models are appropriate for assessing the proton pump inhibitory activity of this compound?
- Methodological Answer: Gastric H⁺/K⁺-ATPase inhibition assays using porcine or human-derived enzyme preparations are standard. Activity is quantified via IC₅₀ values, with reversible inhibition kinetics (as seen in pyrrolo[2,3-c]pyridine derivatives) measured using pH-sensitive fluorescent probes or ATP hydrolysis assays .
Advanced Research Questions
Q. What challenges arise in achieving enantiomeric purity during synthesis, and how can they be addressed?
- Methodological Answer: Hydrogenation of pyrrolo-pyridine precursors often yields racemic mixtures (e.g., (3aR,7aS) and (3aS,7aR)). Strategies include:
- Asymmetric Catalysis: Use chiral ligands (e.g., BINAP) during hydrogenation to bias enantiomer formation.
- Kinetic Resolution: Enzymatic or chemical resolution of intermediates (e.g., via chiral auxiliaries or chromatography) .
- Crystallization-Induced Diastereomer Resolution: Convert enantiomers to diastereomeric salts using chiral acids/bases .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer:
- Substituent Variation: Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -Cl, -NO₂) groups to probe electronic effects on proton pump inhibition .
- Stereochemical Comparisons: Compare (3aS,7aS) vs. (3aR,7aR) enantiomers to assess stereospecific activity .
- Binding Affinity Assays: Co-crystallization with target proteins (e.g., GSK-3β) identifies critical binding interactions, guiding rational design .
Q. How do solvent and catalyst choices influence cross-coupling efficiency in pyrrolo[2,3-c]pyridine synthesis?
- Methodological Answer:
- Pd Catalysts: Pd(PPh₃)₄ is effective for Suzuki couplings, but Pd₂(dba)₃/XPhos may improve yields for sterically hindered boronic acids .
- Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reactivity in SNAr reactions, while toluene/EtOH/H₂O mixtures (3:1:1) are optimal for Suzuki couplings .
- Base Selection: K₂CO₃ or Cs₂CO₃ facilitates deprotonation and transmetallation in cross-coupling .
Q. What strategies resolve contradictions in biological activity data between derivatives?
- Methodological Answer:
- Purity Verification: Ensure intermediates are >95% pure via HPLC and NMR to rule out impurities skewing activity .
- Assay Reproducibility: Standardize assay protocols (e.g., DPPH radical scavenging for antioxidants) across labs to minimize variability .
- Computational Modeling: MD simulations or QSAR models correlate substituent effects (e.g., logP, steric bulk) with activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
